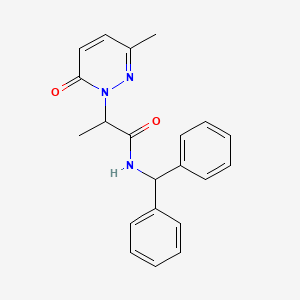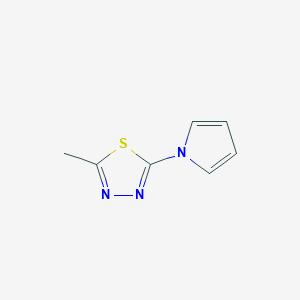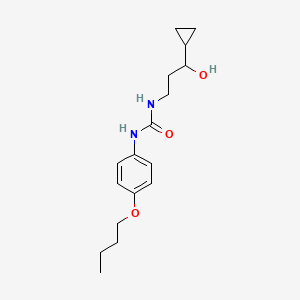
N-benzhydryl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzhydryl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide, also known as BP1-102, is a synthetic compound that has been studied for its potential use in scientific research. This compound belongs to the class of benzhydryl amides and has been found to exhibit interesting biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-benzhydryl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide involves the modulation of sigma-1 receptor activity. This compound binds to the receptor with high affinity and induces a conformational change that results in the activation of downstream signaling pathways. N-benzhydryl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide has been found to increase the release of calcium from the endoplasmic reticulum, which could lead to the activation of various enzymes and transcription factors. This compound has also been shown to inhibit the activity of voltage-gated calcium channels, which could contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-benzhydryl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide has been found to exhibit several interesting biochemical and physiological effects. This compound has been shown to increase the release of several neurotransmitters such as dopamine, acetylcholine, and glutamate. N-benzhydryl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide has also been found to enhance the survival of neurons under oxidative stress conditions. This compound has been shown to inhibit the aggregation of amyloid beta peptides, which could be beneficial in the treatment of Alzheimer's disease. N-benzhydryl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzhydryl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide has several advantages for lab experiments. This compound is highly selective for the sigma-1 receptor, which could minimize off-target effects. N-benzhydryl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide has also been found to exhibit good pharmacokinetic properties, which could facilitate its use in animal models. However, there are also several limitations associated with the use of N-benzhydryl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide. This compound has been found to exhibit low solubility in aqueous solutions, which could limit its use in certain experiments. N-benzhydryl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide has also been found to exhibit cytotoxic effects at high concentrations, which could complicate the interpretation of results.
Direcciones Futuras
For the study of N-benzhydryl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide include its potential use in the treatment of neurological disorders, its role in various cellular processes, and the development of new analogs.
Métodos De Síntesis
N-benzhydryl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide can be synthesized using a multistep process that involves the reaction of 3-methyl-6-oxopyridazine with benzhydrylamine followed by the addition of propanoyl chloride. The final product is obtained after purification by column chromatography. This method has been described in detail in a scientific paper by Gao et al. (2013).
Aplicaciones Científicas De Investigación
N-benzhydryl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been found to exhibit high affinity and selectivity for the sigma-1 receptor, a protein that is involved in various cellular processes such as calcium signaling, protein folding, and cell survival. Sigma-1 receptors have been implicated in several neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. N-benzhydryl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide has been shown to modulate the activity of sigma-1 receptors, which could lead to the development of new therapeutic agents for these disorders.
Propiedades
IUPAC Name |
N-benzhydryl-2-(3-methyl-6-oxopyridazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-15-13-14-19(25)24(23-15)16(2)21(26)22-20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-14,16,20H,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWSKRDPQBSRKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)C(C)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzhydryl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorophenyl)-7-(2-fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2976833.png)
![1-[3-(3-Methoxypropyl)-2-oxoquinazolin-4-yl]-3-(4-methylphenyl)urea](/img/structure/B2976835.png)

![2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazolidine-1-carboxamide](/img/structure/B2976839.png)
![[cis-2,6-Dimethylpiperidin-1-yl]acetic acid](/img/structure/B2976840.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2976841.png)




![2-Chloro-N-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methyl]propanamide](/img/structure/B2976849.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2976853.png)
![Tert-butyl N-[4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclohexyl]carbamate](/img/structure/B2976855.png)